Methyl 3-acetoxyhexanoate
Overview
Description
Methyl 3-acetoxyhexanoate is an organic compound with the molecular formula C₉H₁₆O₄ and a molar mass of 188.22 g/mol . It appears as a colorless to light yellow liquid and is soluble in ethanol, ether, and chloroform, but only slightly soluble in water . This compound is used as an ingredient in spices and food additives, imparting fruit, herb, and wine flavors . Additionally, it serves as an intermediate in drug synthesis .
Preparation Methods
The preparation of methyl 3-acetoxyhexanoate typically involves a two-step process :
Reaction of adipic acid with ethyl acetate: This reaction produces ethyl 3-acetoxyhexanoate.
Reaction of ethyl 3-acetoxyhexanoate with methanol: Under acidic conditions, this reaction yields this compound.
Industrial production methods follow similar synthetic routes, ensuring the compound is produced efficiently and in large quantities.
Chemical Reactions Analysis
Methyl 3-acetoxyhexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 3-hydroxyhexanoic acid and methanol.
Esterification: Reacting with alcohols in the presence of an acid catalyst can form different esters.
Oxidation: Under oxidative conditions, it can be converted to corresponding carboxylic acids.
Common reagents used in these reactions include acids (such as sulfuric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-acetoxyhexanoate has several scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme activity.
Medicine: It is an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-acetoxyhexanoate involves its hydrolysis to 3-hydroxyhexanoic acid and methanol. This reaction is catalyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. The molecular targets and pathways involved include the ester bond cleavage facilitated by the active site of the esterase enzyme.
Comparison with Similar Compounds
Methyl 3-acetoxyhexanoate can be compared with other similar compounds, such as:
Ethyl 3-acetoxyhexanoate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-hydroxyhexanoate: The hydrolyzed form of this compound.
Hexanoic acid derivatives: Compounds with similar carbon chain lengths and functional groups.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 3-acetyloxyhexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-5-8(13-7(2)10)6-9(11)12-3/h8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODICPWSNEYHYSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OC)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868423 | |
Record name | Hexanoic acid, 3-(acetyloxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21188-60-3 | |
Record name | Methyl 3-acetoxyhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21188-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-acetoxyhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021188603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 3-(acetyloxy)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 3-(acetyloxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-acetoxyhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-ACETOXYHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT9X9TG6PT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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